1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 2-(1H-imidazol-1-yl)ethyl group and at the 4-position with a 2-(trifluoromethyl)benzoyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in the CNS or antimicrobial domains .
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-2-1-3-14(15)16(25)24-11-9-22(10-12-24)7-8-23-6-5-21-13-23/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNKFWKWCDYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. One common route includes the alkylation of imidazole with an appropriate alkyl halide to introduce the ethyl group. This is followed by the acylation of the piperazine ring with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
- Trifluoromethyl vs. The nitro group may reduce metabolic stability compared to the trifluoromethyl group . 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (): Retains the trifluoromethylphenyl group but adds a radioiodinated arylethyl chain. This modification highlights applications in radioligand development for biodistribution studies .
Linker and Functional Group Modifications
- Ethyl-Imidazole vs. Benzyl-Imidazole Linkers :
- 1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine (): Uses a benzyl linker instead of ethyl, reducing conformational flexibility. This may decrease binding affinity in targets requiring precise spatial orientation .
- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (): Replaces the benzoyl group with a benzyl substituent, eliminating the carbonyl’s hydrogen-bond acceptor role. This change could reduce interactions with serine or tyrosine residues in enzymatic targets .
Complex Hybrid Structures
- Ketoconazole Analogs (): (±)-Cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-((5-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (30): Incorporates a dioxolane ring and acetylated piperazine, enhancing steric bulk and metabolic resistance. The trifluoromethyl group here improves antifungal activity compared to non-halogenated analogs .
Physicochemical and Spectroscopic Properties
- NMR and IR Data :
- The trifluoromethyl group in the target compound would show a distinct $^{19}\text{F}$ NMR signal near -60 ppm, as seen in analogs like 1-[3-(trifluoromethyl)benzoyl]piperazine (). Imidazole protons resonate at δ 7.0–8.5 ppm in $^1\text{H}$ NMR, consistent with ’s data for 1-((4'-fluorophenyl)piperazin-1-yl)methyl-imidazole .
Biological Activity
1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that combines the piperazine moiety with imidazole and trifluoromethyl functionalities. This unique structural arrangement suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula of the compound is , indicating a complex arrangement of nitrogen-containing heterocycles and aromatic systems. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioactivity.
Anticancer Activity
Research has indicated that compounds containing imidazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer) : Select derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.
- A549 (lung cancer) : Notable inhibition of cell proliferation was observed, with some compounds achieving IC50 values as low as 3.0 µM .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The imidazole ring is well-known for its antimicrobial properties. Compounds with similar structures have been tested for their effectiveness against various pathogens:
- Bacterial Strains : Some derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Protozoal Infections : There is evidence suggesting that related imidazole-based compounds possess antiprotozoal activity, outperforming traditional treatments like albendazole .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with piperazine rings often inhibit key enzymes involved in cancer proliferation and microbial survival.
- Interaction with Receptors : The imidazole moiety may interact with various biological receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the imidazole and piperazine rings can significantly affect potency and selectivity:
- Substituent Variations : Changing the position or type of substituents on the aromatic rings can enhance or reduce activity.
- Fluorination Effects : The trifluoromethyl group has been shown to increase metabolic stability and lipophilicity, which are beneficial for drug-like properties.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical settings:
- A study demonstrated that a related piperazine derivative exhibited potent anticancer effects in vivo, showing a significant reduction in tumor size in xenograft models.
- Another research focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing a novel mechanism of action that circumvents existing resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
